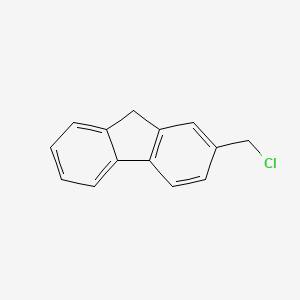
Spiro(4H-1-benzazepine-4,1'-cyclohexane)-2,5(1H,3H)-dione, 4'-hydroxy-3'-(4-methylbenzoyl)-4'-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- is a complex organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- typically involves multi-step organic reactions. One common approach is to start with the formation of the benzazepine core, followed by the introduction of the spiro-cyclohexane ring. The final steps involve the addition of the hydroxy, methylbenzoyl, and methylphenyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-4’-(4-methylphenyl)-
- Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-
Uniqueness
The uniqueness of Spiro(4H-1-benzazepine-4,1’-cyclohexane)-2,5(1H,3H)-dione, 4’-hydroxy-3’-(4-methylbenzoyl)-4’-(4-methylphenyl)- lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
190334-45-3 |
|---|---|
Formule moléculaire |
C30H29NO4 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
1'-hydroxy-2'-(4-methylbenzoyl)-1'-(4-methylphenyl)spiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione |
InChI |
InChI=1S/C30H29NO4/c1-19-7-11-21(12-8-19)27(33)24-17-29(15-16-30(24,35)22-13-9-20(2)10-14-22)18-26(32)31-25-6-4-3-5-23(25)28(29)34/h3-14,24,35H,15-18H2,1-2H3,(H,31,32) |
Clé InChI |
JRGKQMNVZWSJDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2CC3(CCC2(C4=CC=C(C=C4)C)O)CC(=O)NC5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



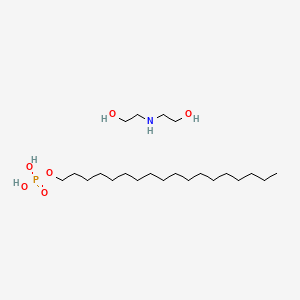
![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
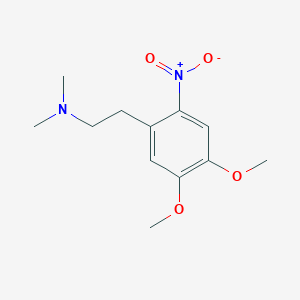
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
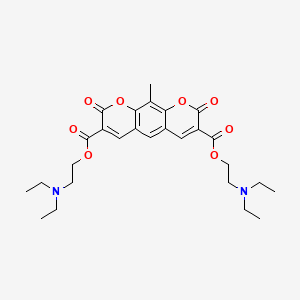
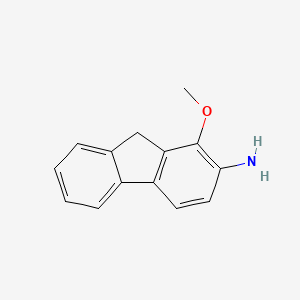
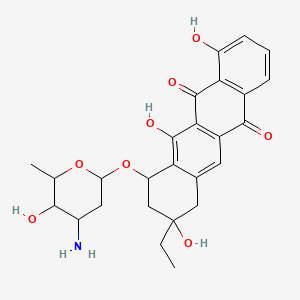
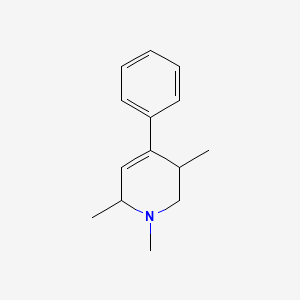

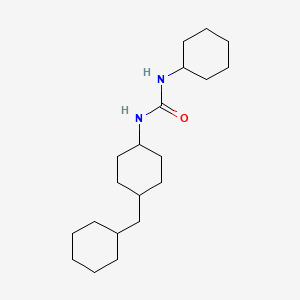
![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
